4-Bromo-2-ethylphenylboronic acid
Overview
Description
4-Bromo-2-ethylphenylboronic acid is a useful research compound. Its molecular formula is C8H10BBrO2 and its molecular weight is 228.88 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Intermediates
- 4-Bromo-2-ethylphenylboronic acid is an important intermediate in organic synthesis. It's synthesized from 4-bromophenylacetic acid and has prospects for further study due to its compatibility, functional groups, and low toxicity (Zhang Da, 2015).
Suzuki Cross-Coupling Reaction
- This compound is used in palladium-catalyzed Suzuki cross-coupling reactions. These reactions are crucial for synthesizing various derivatives, demonstrating significant electronic effects on the properties of new products (H. Ikram et al., 2015).
Crystal Structure Analysis
- The crystal structures of 4-bromo- and other halophenylboronic acids have been analyzed, showing how different conformations of the −B(OH)2 group affect crystal packing. These studies help understand the molecular architecture of these compounds (M. R. Shimpi et al., 2007).
Synthesis of Organophosphorus Compounds
- It has been used in the synthesis of organophosphorus compounds. This process involves several steps, including the treatment of ethyl 4-bromobutylphosphonochloridate with phenylmagnesium bromide (D. G. Hewitt & G. L. Newland, 1977).
Chemiluminescent Reactions
- This compound enhances horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This synergistic effect is significant for biochemical assays and diagnostic applications (L. Kricka & X. Ji, 1997).
Synthesis of Fluorinated Compounds
- It plays a role in synthesizing fluorinated compounds like 2-fluoro-4-bromobiphenyl, a key intermediate for certain pharmaceuticals (Yanan Qiu et al., 2009).
Halodeboronation Studies
- The compound is significant in the study of halodeboronation of aryl boronic acids. This process is crucial for the synthesis of various aryl halides and chlorides (Ronald H. Szumigala et al., 2004).
Palladium-Catalyzed Nanoparticle Reactions
- It's used in palladium-catalyzed Suzuki coupling reactions, facilitated by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solutions (L. Ren & L. Meng, 2008).
Gene Transfection Studies
- Modified versions of the compound enhance gene delivery efficiency, particularly in gene transfection applications. The boronic acid groups in the compound improve DNA condensation and cell uptake (Qi Peng et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the metal catalyst in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key process in the synthesis of complex organic compounds . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, contributing to various fields of organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the broad application of SM coupling . The compound is also generally environmentally benign, making it a preferred choice in green chemistry .
Properties
IUPAC Name |
(4-bromo-2-ethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGYIJZICSGUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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